Dehydro Nifedipine-d6: A Technical Guide to Chemical Properties and Stability
Dehydro Nifedipine-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Dehydro Nifedipine-d6. This deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker Nifedipine, serves as a crucial internal standard in analytical and pharmacokinetic studies.[1] Understanding its chemical characteristics and stability profile is paramount for its effective application in research and development.
Chemical Properties
Dehydro Nifedipine-d6 is the deuterium-labeled form of Dehydro Nifedipine.[1] It is also recognized as an impurity of Nifedipine (Nifedipine EP Impurity A).[2] The key chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | [3][4] |
| Synonyms | Dehydronifedipine-d6; Di(methyl-d3) 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate; Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate D6 (di(methyl D3) ester); Nitrophenylpyridine Analogue of Nifedipine-d6; Oxidized Nifedipine-d6 | [5] |
| CAS Number | 125464-52-0 | [3][4][6] |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [3][4][6] |
| Molecular Weight | 350.36 g/mol | [3][4][6] |
| Appearance | Yellow Solid | [3] |
| Purity | >95% (HPLC) | [6] |
| Solubility | Soluble in ethanol, DMF, or DMSO. Poor water solubility. | [2] |
Stability and Storage
While specific stability studies on Dehydro Nifedipine-d6 are not extensively published, significant insights can be drawn from the stability profile of its parent drug, Nifedipine, and from vendor recommendations for the deuterated compound.
Recommended Storage:
Light Sensitivity: Nifedipine is notoriously sensitive to light, particularly in the UV and visible spectrum up to 450 nm.[8] Exposure to light is a primary driver of its degradation. The principal photodegradation pathway involves the oxidation of the dihydropyridine ring to its pyridine derivative (Dehydro Nifedipine) and the reduction of the nitro group to a nitroso derivative.[8][9] Given that Dehydro Nifedipine-d6 is the oxidized form, it is inherently more stable to further oxidation of the dihydropyridine ring. However, the nitro group remains susceptible to photochemical reduction. Therefore, it is crucial to protect Dehydro Nifedipine-d6 from light. A safety data sheet for Nifedipine explicitly states that it is light-sensitive.[10]
Thermal Stability: Forced degradation studies on Nifedipine have been conducted to understand its stability under various stress conditions. While specific data for Dehydro Nifedipine-d6 is unavailable, the conditions used for the parent drug provide a valuable reference.
pH and Hydrolytic Stability: Nifedipine has been subjected to forced degradation under acidic, alkaline, and neutral hydrolytic conditions.[11] One study noted significant degradation of Nifedipine under both acidic (89.19%) and alkaline (67.74%) stress conditions, as well as hydrolytic stress (85.96%).[11] In the presence of hemoglobin, Nifedipine is unstable at a pH greater than 10.[12]
Oxidative Stability: Oxidative stress studies on Nifedipine, typically using hydrogen peroxide, have shown significant degradation (72%).[11]
The following diagram illustrates the general workflow for conducting forced degradation studies, which are essential for understanding the stability of a drug substance like Dehydro Nifedipine-d6.
Caption: Workflow for forced degradation studies.
Degradation Pathways
The primary degradation pathway of Nifedipine involves photo-oxidation to Dehydro Nifedipine. As Dehydro Nifedipine-d6 is this oxidized product, its degradation would likely proceed through different mechanisms. Based on the forced degradation studies of Nifedipine, potential degradation pathways for Dehydro Nifedipine-d6 could involve further reactions of the nitro group or hydrolysis of the ester groups under harsh conditions.
The major photodegradation products of Nifedipine are its nitroso and nitro-pyridine analogs.[8] The formation of these products is influenced by the type of light exposure (daylight vs. UV).[9]
The following diagram illustrates the known photodegradation of Nifedipine, which leads to the formation of Dehydro Nifedipine.
Caption: Primary photodegradation pathways of Nifedipine.
Experimental Protocols
While specific protocols for Dehydro Nifedipine-d6 are not detailed in the literature, methods for the analysis of Nifedipine and its metabolites, including Dehydro Nifedipine, are well-established and directly applicable.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
These are the most common techniques for the quantification of Nifedipine and its metabolites.
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A stability-indicating UPLC method has been developed for the determination of Nifedipine and its related compounds.[13]
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Column: Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium formate (pH 4.5) and methanol (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Detection: Photodiode array
-
Run Time: 11 minutes
-
This method was shown to separate Nifedipine from five potential impurities with a minimum resolution of 2.0.[13]
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-
A reversed-phase HPLC method is described for the simultaneous determination of Nifedipine and Dehydro Nifedipine in blood and plasma.[12]
-
Extraction: Neutral extraction for blood, alkaline extraction for plasma
-
Detection: UV
-
Limit of Reliable Determination: 3 ng/mL
-
Inter-assay RSD: <11%
-
-
Another HPLC method for estimating Nifedipine uses:[14]
-
Column: Shim-Pack CLC, ODS (C18), 5 µm (250×4.6mm)
-
Mobile Phase: Methanol and water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Detection: UV at 238 nm
-
Retention Time of Nifedipine: 3.401 min
-
Forced Degradation Study Protocol (General):
Forced degradation studies are crucial for developing stability-indicating methods.[15] A general approach involves:
-
Sample Preparation: Prepare solutions of Dehydro Nifedipine-d6 in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in the "Stability and Storage" section (acidic, alkaline, oxidative, thermal, and photolytic). The goal is to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as the UPLC method described above, to separate the parent compound from any degradation products.
-
Mass Balance: Ensure that the decrease in the parent compound is balanced by the appearance of degradation products.
The following diagram outlines a logical workflow for developing a stability-indicating analytical method.
Caption: Logical flow for stability-indicating method development.
Conclusion
Dehydro Nifedipine-d6 is a critical tool for the accurate quantification of Nifedipine and its metabolites in various research settings. While it is the oxidized and generally more stable form of Nifedipine, its handling and storage require careful consideration, particularly with respect to light exposure. The analytical methods and stability information available for Nifedipine provide a strong foundation for working with its deuterated dehydro metabolite. The protocols and data presented in this guide are intended to support researchers in the effective use and understanding of Dehydro Nifedipine-d6 in their scientific endeavors.
References
- 1. veeprho.com [veeprho.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Dehydro Nifedipine-d6 | CymitQuimica [cymitquimica.com]
- 6. Dehydro Nifedipine-d6 | TRC-D229802-10MG | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
